3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C20H14BrN5O3S2 and its molecular weight is 516.39. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Study
Compounds similar to "3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine" have been synthesized and evaluated for their biological activities, particularly as serotonin 5-HT6 receptor antagonists. This class of compounds demonstrates significant selectivity and binding affinity, suggesting their utility in exploring neurological pathways and potentially treating related disorders (Ivachtchenko et al., 2010).
Antimicrobial Activities
Derivatives of triazolo[1,5-a]pyrimidines have been synthesized and tested for their antimicrobial activities, revealing some compounds with moderate to good effectiveness against various microorganisms. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Triazolo[1,5-a]triazin-7-one Derivatives
Research into the synthesis of novel triazolo[1,5-a]triazin-7-ones from similar compounds involves multiple steps, including alkylation, condensation, and oxidation. Such synthetic pathways enrich the chemical library of triazolopyrimidines and open new avenues for chemical and pharmacological research (Heras et al., 2003).
Antitumor Activities
The synthesis of compounds within this family has also been driven by the search for potent Aurora-A kinase inhibitors, demonstrating the importance of these molecules in cancer research. Such compounds have shown cytotoxic activity against specific tumor cell lines, indicating their potential as cancer therapeutics (Shaaban et al., 2011).
Herbicidal Activity
Similar compounds have been synthesized and evaluated for their herbicidal activity, revealing potential applications in agriculture. The ability to control unwanted vegetation with specific chemical agents is crucial for crop management and food production efficiency (Moran, 2003).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of tubulin polymerization inhibitors . Tubulin is a protein that is an essential component of microtubules, which are a component of the cell’s cytoskeleton. Inhibitors of tubulin polymerization can disrupt the formation of the cytoskeleton, which can lead to cell death, making them potential targets for cancer therapies .
Mode of Action
Based on the potential target mentioned above, it can be hypothesized that this compound may interact with tubulin, inhibiting its polymerization and disrupting the formation of the cytoskeleton .
Biochemical Pathways
If this compound acts as a tubulin polymerization inhibitor, it would affect the assembly and disassembly of microtubules, which are involved in many cellular processes, including cell division, intracellular transport, and maintenance of cell shape .
Pharmacokinetics
The stability of similar compounds under acidic, alkaline, and aqueous conditions has been noted , which could potentially impact the bioavailability of this compound.
Result of Action
If this compound acts as a tubulin polymerization inhibitor, it could potentially disrupt the formation of the cytoskeleton, leading to cell death .
Action Environment
The stability of similar compounds under acidic, alkaline, and aqueous conditions has been noted , suggesting that these environmental factors could potentially influence the action of this compound.
properties
IUPAC Name |
10-(4-bromophenyl)sulfonyl-N-(4-methoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN5O3S2/c1-29-14-6-4-13(5-7-14)22-18-17-16(10-11-30-17)26-19(23-18)20(24-25-26)31(27,28)15-8-2-12(21)3-9-15/h2-11H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLINXSESNCHKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.